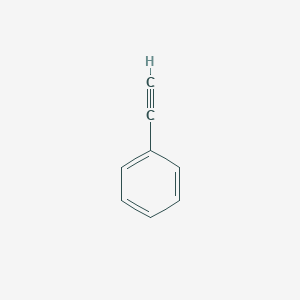

Phenylacetylene

概要

説明

It is a colorless, viscous liquid that is often used in research as an analog for acetylene due to its liquid state, which makes it easier to handle than acetylene gas .

Synthetic Routes and Reaction Conditions:

Elimination of Hydrogen Bromide from Styrene Dibromide: Phenylacetylene can be prepared in the laboratory by the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia.

Elimination of Hydrogen Bromide from Bromostyrene: Another method involves the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide.

Sonogashira Coupling: This method involves the coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.

Industrial Production Methods:

- Industrially, this compound can be produced through similar methods, often scaled up to accommodate larger quantities. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Hydrogenation: this compound undergoes semi-hydrogenation over Lindlar catalyst to give styrene.

Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne.

Hydration: In the presence of gold or mercury reagents, this compound hydrates to give acetophenone.

Polymerization: It undergoes oligomerization, trimerization, and even polymerization in the presence of metal catalysts.

Common Reagents and Conditions:

Lindlar Catalyst: Used for semi-hydrogenation to produce styrene.

Copper (II) Salts: Used in oxidative coupling reactions.

Gold or Mercury Reagents: Used in hydration reactions to produce acetophenone.

Major Products:

Styrene: Produced from semi-hydrogenation.

Diphenylbutadiyne: Produced from oxidative coupling.

Acetophenone: Produced from hydration.

科学的研究の応用

Chemical Synthesis

Organic Synthesis : Phenylacetylene serves as a crucial building block in organic chemistry. It is primarily used to synthesize polythis compound through polymerization reactions. This polymer exhibits interesting electrical and optical properties, making it suitable for applications in organic electronics and photonics .

Reactivity : As a terminal alkyne, this compound undergoes various reactions typical of alkynes, including:

- Semihydrogenation : Using a Lindlar catalyst, this compound can be partially hydrogenated to produce styrene, which is an important monomer in the production of polystyrene and other polymers .

- Oligomerization and Trimerization : In the presence of metal catalysts, this compound can oligomerize or trimerize to form larger aromatic compounds. For instance, it can be cyclotrimerized with cobalt(II) bromide to yield triphenylbenzene .

Polymerization

This compound can be polymerized using various catalysts, such as tungsten carbene complexes. Studies have shown that the polymerization process is influenced by solvent polarity and temperature, affecting the molecular weight of the resulting poly(this compound). The predominant structure formed is trans-poly(this compound), which has applications in materials science due to its mechanical properties .

Nanostructure Formation

Recent research has explored the role of this compound in the formation of carbonaceous nanostructures. Through reaction kinetics studies involving radicals, this compound has been identified as a precursor for polycyclic aromatic hydrocarbons (PAHs), which are significant in materials science and nanotechnology . The hydrogen-abstraction this compound-addition (HAPaA) mechanism facilitates the synthesis of peri-condensed aromatic hydrocarbons (PCAHs), expanding the potential applications in advanced materials.

Catalytic Applications

This compound is also utilized in catalytic processes:

- Selective Hydrogenation : Recent advancements have demonstrated that palladium-based catalysts can efficiently convert this compound to styrene with high selectivity. This process is critical for minimizing toxic byproducts during styrene production .

- Oxidative Coupling : In reactions involving copper(II) salts and bases, this compound can undergo oxidative coupling to yield diphenylbutadiyne, showcasing its utility in synthesizing complex organic compounds .

Research Applications

In research settings, this compound is often employed as an analog for acetylene due to its liquid state, which makes it easier to handle than gaseous acetylene. Its unique properties allow for its use in various experimental setups aimed at exploring new synthetic pathways or understanding reaction mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for polythis compound and other complex molecules. |

| Polymer Production | Polymerization to form trans-poly(this compound) with unique properties. |

| Nanostructure Formation | Precursor for PAHs and PCAHs via HAPaA mechanism; relevant in nanotechnology. |

| Catalytic Reactions | Used in selective hydrogenation and oxidative coupling reactions. |

| Research | Serves as an analog for acetylene; utilized in various experimental chemical studies. |

Case Studies

- Selective Hydrogenation : A study highlighted the development of a Pd-based catalyst that achieved 92% selectivity for styrene from this compound at complete conversion rates . This advancement is crucial for improving industrial processes involving styrene production.

- Polymerization Mechanisms : Research into the polymerization of this compound initiated by tungsten carbene complexes demonstrated how varying conditions affect polymer characteristics, leading to insights into optimizing polymer synthesis for better material properties .

- Nanostructure Kinetics : Investigations into the kinetics of this compound with radical species revealed new pathways for synthesizing complex carbon structures, potentially impacting fields like materials science and energy storage .

作用機序

Phenylacetylene exerts its effects through various chemical reactions:

Hydrogenation Mechanism: The hydrogenation of this compound to styrene involves the addition of hydrogen atoms to the carbon-carbon triple bond, facilitated by a catalyst such as Lindlar catalyst.

Oxidative Coupling Mechanism: This reaction involves the formation of a carbon-carbon bond between two this compound molecules, mediated by copper (II) salts.

Hydration Mechanism: The hydration of this compound to acetophenone involves the addition of water across the carbon-carbon triple bond, catalyzed by gold or mercury reagents.

類似化合物との比較

Phenylacetylene can be compared with other similar compounds such as:

Acetylene: Unlike this compound, acetylene is a gas at room temperature and is less convenient to handle.

Dithis compound: This compound has two phenyl groups attached to the alkyne, making it more sterically hindered and less reactive in certain reactions.

Trimethylsilylacetylene: This compound has a trimethylsilyl group attached to the alkyne, which can be removed to generate a terminal alkyne similar to this compound.

This compound stands out due to its liquid state at room temperature, making it easier to handle and use in various chemical reactions.

生物活性

Phenylacetylene (C8H6) is an alkyne compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antioxidant properties, supported by relevant case studies and research findings.

This compound is characterized by its acetylenic bond, which contributes to its reactivity and versatility in organic synthesis. Its structure allows it to serve as a precursor for various biologically active compounds through functionalization.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound derivatives. A notable research article synthesized novel 1,2,3-triazol-5-yl-phosphonates using this compound as a starting material. The in vitro cytotoxicity of these compounds was evaluated against different cell lines, including human promyelocytic leukemia HL-60 cells and mouse fibroblast NIH/3T3 cells. The results indicated that some derivatives exhibited moderate cytotoxic activity with IC50 values ranging from 9.7 to 27.5 µM, showing potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HL-60 | 10 |

| 2 | NIH/3T3 | 15 |

| 3 | HL-60 | 27.5 |

Antibacterial Activity

The antibacterial properties of this compound derivatives were also assessed. The synthesized triazol-5-yl-phosphonates were tested against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. The study found modest antibacterial activity, particularly against B. subtilis, indicating that while this compound itself may not be highly effective as an antibacterial agent, its derivatives could be optimized for improved efficacy .

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Moderate |

| Escherichia coli | Low |

Antioxidant Properties

In addition to cytotoxic and antibacterial activities, the antioxidant potential of this compound derivatives has been explored. Compounds synthesized from this compound were compared to standard antioxidants like butylated hydroxytoluene (BHT). These studies demonstrated that certain derivatives could effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Synthesis of Triazole Derivatives : A study focused on synthesizing triazole derivatives from this compound showed that modifications at the phenyl ring could enhance biological activity. The findings highlighted the importance of structural diversity in developing effective therapeutic agents .

- Polymerization Studies : Research on poly(this compound) indicated that polymers derived from this compound exhibit unique biological properties due to their high molecular weight and structural characteristics. These polymers have been studied for their potential applications in drug delivery systems .

- Metal-Catalyzed Reactions : Investigations into metal-catalyzed reactions involving this compound have revealed pathways for synthesizing biologically active compounds more efficiently. This approach underscores the utility of this compound as a building block in medicinal chemistry .

特性

IUPAC Name |

ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120851-94-7, 25038-69-1 | |

| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(phenylacetylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060211 | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.06 [mmHg] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-74-3, 28213-80-1 | |

| Record name | Phenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenylacetylene?

A1: this compound has a molecular formula of C8H6 and a molecular weight of 102.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound using various techniques. These include:

- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule, particularly the characteristic C≡C and C-H stretches. [, , , , ]

- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, indicating the presence of a conjugated π-system. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides details about the structure and environment of the hydrogen and carbon atoms in the molecule. [, , , ]

- IR-UV Ion-Dip Spectroscopy: A powerful technique used to study the vibrational and electronic properties of this compound and its isotopologues. [, ]

Q3: How does this compound behave in radical polymerization reactions?

A3: this compound acts as a retardant in radical polymerizations of vinyl monomers like styrene and methyl methacrylate. [] The growing polymer radical reacts with the ethynyl group of this compound, forming a stable radical that terminates the polymerization process.

Q4: What is the role of substituents on the reactivity of this compound derivatives in radical polymerization?

A4: Substituents on the phenyl ring of this compound can significantly impact its reactivity. Studies show that electron-donating groups enhance the reaction rate with electrophilic radicals, like those formed during the polymerization of styrene. [, ] This effect is evident in the Hammett-Brown correlations observed in these reactions.

Q5: How does this compound participate in the inhibition of ammonia monooxygenase (AMO)?

A5: this compound acts as a specific and irreversible inhibitor of AMO, a key enzyme in the nitrification process. [, ] Interestingly, the inhibition mechanism differs between archaeal and bacterial AMO, suggesting structural variations in the enzyme's active site.

Q6: Can this compound be used to differentiate between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO)?

A6: Yes, this compound can differentiate between sMMO and pMMO, both involved in methane oxidation. [] While it effectively inhibits sMMO at low concentrations, pMMO remains active at much higher concentrations. This differential inhibition makes this compound a valuable tool for studying methanotrophic activity.

Q7: How is this compound used in the synthesis of poly(this compound)s (PPAs)?

A7: this compound is the monomer for synthesizing PPAs, a class of polymers known for their interesting electrical and optical properties. [, , , , , , , ] Various catalysts, including rhodium-based systems and MoCl5, have been employed to control the polymerization process and achieve desired polymer properties.

Q8: How does the stereochemistry of PPAs affect their properties?

A8: The stereoregularity of PPAs significantly influences their properties. For example, cis-transoidal PPAs often exhibit different properties compared to their cis-cisoidal counterparts. [] Controlling the stereochemistry during polymerization is crucial for tailoring PPAs for specific applications.

Q9: What is the role of this compound in the synthesis of poly(vinylene-arsine)s?

A9: this compound copolymerizes with cyclooligoarsines in the presence of radical initiators to yield poly(vinylene-arsine)s. [] This reaction offers a novel route to organoarsenic polymers with potential applications in materials science.

Q10: How has computational chemistry been used to understand the polymerization of this compound?

A10: Density functional theory (DFT) calculations have provided valuable insights into the mechanism of Rh-catalyzed this compound polymerization. [] These studies revealed that the reaction proceeds through a Rh(I) insertion mechanism, with a specific preference for 2,1-insertion of the monomer, leading to head-to-tail regioselectivity.

Q11: Have computational methods been used to study the structure of this compound?

A11: Yes, ab initio Hartree-Fock calculations, using a 4-21 Gaussian basis set, have been employed to determine the optimized geometry and complete harmonic force field of this compound. [] These calculations, combined with experimental data, provide a detailed understanding of the molecule's structure and vibrational properties.

Q12: What is the impact of incorporating chiral substituents on the properties of PPAs?

A13: Incorporating chiral substituents into PPAs can induce helical conformations in the polymer backbone, resulting in materials with unique chiroptical properties. [, , ] These chiral PPAs show promise as enantioselective membranes for separating chiral molecules.

Q13: How stable are the acetylenic C-H bonds in this compound towards oxidation?

A14: While the acetylenic C-H bond in this compound is generally considered susceptible to oxidation, studies on poly(vinylene-arsine)s suggest that it can be surprisingly stable. [] The trivalent arsenic in the polymer backbone, despite its potential for oxidation, does not seem to promote oxidation of the adjacent acetylenic C-H.

Q14: What are some potential applications of this compound and its derivatives?

A14: this compound and its derivatives hold promise in a wide range of applications, including:

- Catalysis: As inhibitors for specific enzymes like AMO and sMMO, this compound derivatives can help study microbial processes. [, ]

- Materials Science: PPAs with tailored properties find applications in gas separation membranes, optoelectronic devices, and chiral separations. [, , , , , ]

- Chemical Synthesis: this compound is a versatile building block in organic synthesis, enabling the creation of complex molecules through various reactions, including Sonogashira coupling and [2+2] cycloadditions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。